molecular formula C11H16N4O3 B5787609 1-(4-Methylpiperidin-1-yl)-2-(4-nitroimidazol-1-yl)ethanone

1-(4-Methylpiperidin-1-yl)-2-(4-nitroimidazol-1-yl)ethanone

Cat. No.: B5787609
M. Wt: 252.27 g/mol
InChI Key: QZYDZNJQQUDTKY-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)-2-(4-nitroimidazol-1-yl)ethanone is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

The synthesis of 1-(4-Methylpiperidin-1-yl)-2-(4-nitroimidazol-1-yl)ethanone typically involves the reaction of 4-nitroimidazole with 4-methylpiperidine under specific conditions. The process may include the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Methylpiperidin-1-yl)-2-(4-nitroimidazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts, acids, bases, and solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)-2-(4-nitroimidazol-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-(4-nitroimidazol-1-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and resulting in specific biological outcomes.

Comparison with Similar Compounds

1-(4-Methylpiperidin-1-yl)-2-(4-nitroimidazol-1-yl)ethanone can be compared with other imidazole derivatives, such as:

    Metronidazole: Known for its antimicrobial properties.

    Clotrimazole: Used as an antifungal agent.

    Ketoconazole: Employed in the treatment of fungal infections.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other imidazole derivatives.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(4-nitroimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-9-2-4-14(5-3-9)11(16)7-13-6-10(12-8-13)15(17)18/h6,8-9H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYDZNJQQUDTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(N=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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